molecular formula C14H12BrNO3 B3290431 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene CAS No. 864550-42-5

1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene

Cat. No.: B3290431
CAS No.: 864550-42-5
M. Wt: 322.15 g/mol
InChI Key: KJYRVUSLTFSVEO-UHFFFAOYSA-N
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Description

Benzyloxy compounds are generally organic molecules where a benzyl group is bonded to an oxygen atom . They are often used in organic synthesis due to their chemical properties .


Molecular Structure Analysis

The molecular structure of benzyloxy compounds can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Benzyloxy compounds can undergo various chemical reactions. For example, they can participate in O-to-C rearrangements . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzyloxy compounds can be influenced by the specific functional groups present in the molecule .

Mechanism of Action

The mechanism of action of benzyloxy compounds can vary depending on the specific compound and its functional groups. For example, Monobenzone, a benzyloxy compound, is proposed to increase the excretion of melanin from the melanocytes .

Safety and Hazards

The safety and hazards associated with benzyloxy compounds can vary greatly depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

Future Directions

The future directions in the study of benzyloxy compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields .

Properties

IUPAC Name

5-bromo-2-methyl-1-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-10-13(16(17)18)7-12(15)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYRVUSLTFSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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